P2X3 Receptor Antagonist Activity: Positional and Substituent Effects within the Roche Patent Series
The compound's parent patent (US20120122886A1) exemplifies a broad Markush structure where R2 is optionally substituted phenyl and Ra is C1-6alkoxy [1]. This compound, with a 4-ethoxy substituent on the benzamide and a p-tolyl group on the thioacetamide side chain, represents a specific combination within that genus. While quantitative IC50 values for this exact compound are not publicly disclosed, the patent's structure-activity relationships (SAR) indicate that the 1,3,4-thiadiazole core, the 2-arylamide linkage, and the 5-thioether substituent are critical for P2X3 antagonism [1]. The closest disclosed analog, 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, lacks the p-tolyl methyl group, which is expected to alter both potency and selectivity based on general medicinal chemistry principles for this target class .
| Evidence Dimension | P2X3 receptor antagonism |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (des-methyl analog): not publicly disclosed |
| Quantified Difference | Not calculable; differentiation is inferred from patent SAR and chemical structure. |
| Conditions | Not applicable: no public comparative bioassay data identified. |
Why This Matters
Without public quantitative data, the selection of this compound over the des-methyl analog rests on the assumption that the p-tolyl group confers a specific advantage in the Roche patent series; users must verify this internally.
- [1] Lai, Y., Chen, L., Dillon, M.P., Yang, M., Feng, L. Thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent Application US20120122886A1, filed January 26, 2012. View Source
